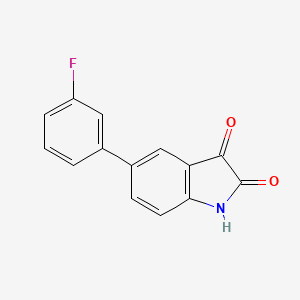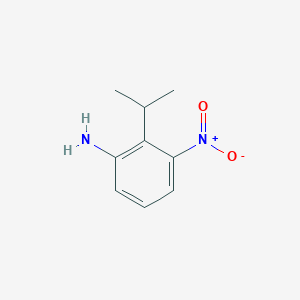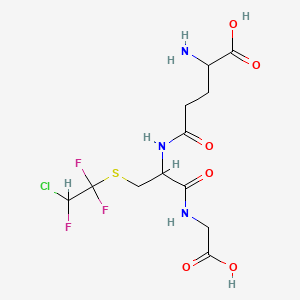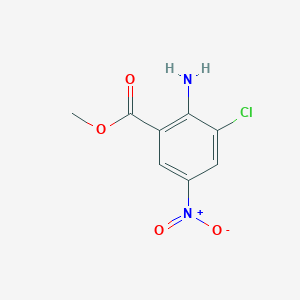
Methyl 2-amino-3-chloro-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-chloro-5-nitrobenzoate: is an organic compound with the molecular formula C8H7ClN2O4. It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a nitro group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-chloro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-amino-5-chloro-3-nitrobenzoic acid with methanol in the presence of thionyl chloride (SOCl2). The reaction is typically carried out at elevated temperatures (around 80°C) for several hours, followed by cooling and concentration under reduced pressure .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-amino-3-chloro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions yield various substituted benzoates.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in nitroso or nitro compounds .
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-amino-3-chloro-5-nitrobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the development of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-chloro-5-nitrobenzoate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can contribute to the compound’s reactivity, allowing it to form reactive intermediates that can modify biological macromolecules .
Comparación Con Compuestos Similares
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a nitro group.
Methyl 2-amino-5-chloro-3-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: Methyl 2-amino-3-chloro-5-nitrobenzoate is unique due to the presence of both a nitro group and an amino group on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H7ClN2O4 |
|---|---|
Peso molecular |
230.60 g/mol |
Nombre IUPAC |
methyl 2-amino-3-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3 |
Clave InChI |
NQVDYKOGHUVUGH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


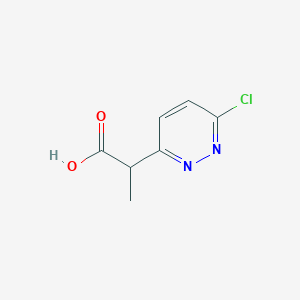
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
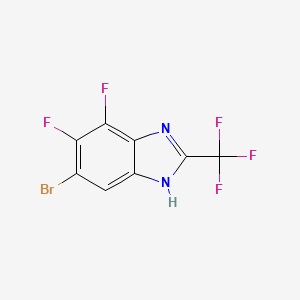
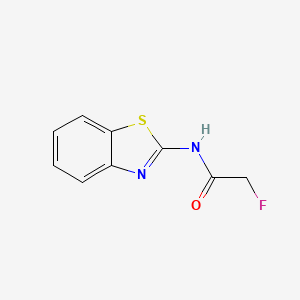

![a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)
